molecular formula C18H18O2 B12541868 2,6-Phenanthrenediol, 5-ethenyl-9,10-dihydro-1,7-dimethyl- CAS No. 144106-77-4

2,6-Phenanthrenediol, 5-ethenyl-9,10-dihydro-1,7-dimethyl-

Cat. No.: B12541868
CAS No.: 144106-77-4
M. Wt: 266.3 g/mol
InChI Key: ZZPAWTMRNJWXQA-UHFFFAOYSA-N
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Description

2,6-Phenanthrenediol, 5-ethenyl-9,10-dihydro-1,7-dimethyl- is an organic compound with the molecular formula C18H18O2. It is a derivative of phenanthrene, a polycyclic aromatic hydrocarbon. This compound is characterized by the presence of two hydroxyl groups at positions 2 and 6, an ethenyl group at position 5, and methyl groups at positions 1 and 7 on the phenanthrene backbone .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,6-Phenanthrenediol, 5-ethenyl-9,10-dihydro-1,7-dimethyl- typically involves the cyclization of stilbene derivatives under UV irradiation. This intramolecular cyclization forms the dihydrophenanthrene structure . The specific reaction conditions, such as temperature, solvent, and catalysts, can vary depending on the desired yield and purity of the product.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the available literature. it is likely that large-scale synthesis would follow similar principles as laboratory synthesis, with optimizations for cost, efficiency, and safety.

Chemical Reactions Analysis

Types of Reactions

2,6-Phenanthrenediol, 5-ethenyl-9,10-dihydro-1,7-dimethyl- can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and alkyl halides for substitution reactions. The reaction conditions, such as temperature and solvent, depend on the specific reaction being performed.

Major Products

The major products formed from these reactions include quinones from oxidation, ethyl derivatives from reduction, and various ethers or esters from substitution reactions .

Scientific Research Applications

2,6-Phenanthrenediol, 5-ethenyl-9,10-dihydro-1,7-dimethyl- has several scientific research applications:

Mechanism of Action

The mechanism of action of 2,6-Phenanthrenediol, 5-ethenyl-9,10-dihydro-1,7-dimethyl- involves its interaction with various molecular targets and pathways. For example, it can inhibit the activity of acetylcholinesterase, an enzyme involved in neurotransmission . This inhibition can lead to increased levels of acetylcholine in the synaptic cleft, enhancing cholinergic signaling. Additionally, it may interact with other receptors and enzymes, modulating various biological processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,6-Phenanthrenediol, 5-ethenyl-9,10-dihydro-1,7-dimethyl- is unique due to its specific arrangement of functional groups, which confer distinct chemical and biological properties. Its ability to undergo various chemical reactions and its potential biological activities make it a valuable compound for research and industrial applications .

Properties

CAS No.

144106-77-4

Molecular Formula

C18H18O2

Molecular Weight

266.3 g/mol

IUPAC Name

5-ethenyl-1,7-dimethyl-9,10-dihydrophenanthrene-2,6-diol

InChI

InChI=1S/C18H18O2/c1-4-13-17-12(9-10(2)18(13)20)5-6-14-11(3)16(19)8-7-15(14)17/h4,7-9,19-20H,1,5-6H2,2-3H3

InChI Key

ZZPAWTMRNJWXQA-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C3=C(CC2)C(=C(C=C3)O)C)C(=C1O)C=C

Origin of Product

United States

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